5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Catalog No.
S596398
CAS No.
2503-56-2
M.F
C6H6N4O
M. Wt
150.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

CAS Number

2503-56-2

Product Name

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

IUPAC Name

5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3H,1H3,(H,7,8,9)

InChI Key

INVVMIXYILXINW-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N2C(=N1)N=CN2

Synonyms

5-methyl-1,2,4-triazolo(1,5-a)pyrimidin-7(4H)-one, HmtpO compound

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=CN2

Medicinal Chemistry:

-MTP belongs to a class of compounds known as triazolopyrimidines, which have been investigated for their potential therapeutic applications due to their diverse biological activities [1]. Studies have shown that 5-MTP exhibits various properties relevant to medicinal chemistry, including:

  • Antimicrobial activity: 5-MTP has been reported to possess antibacterial and antifungal properties [2]. However, further research is needed to determine its efficacy and potential clinical applications.

Structural Biology:

The unique ring structure of 5-MTP makes it an interesting molecule for studying protein-ligand interactions. 5-MTP can be used as a probe to investigate the binding modes of small molecules to specific protein targets, which can aid in the development of new drugs [3].

Material Science:

Recent studies have explored the potential use of 5-MTP in the development of functional materials. For instance, 5-MTP derivatives have been incorporated into polymers to create materials with specific properties, such as photoluminescence [4].

Reference Sources:

  • [1] Jin, Z., et al. (2012). Design, synthesis, and biological evaluation of novel triazolopyrimidine derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 54, 401-410.
  • [2] El-Dien, M. G., et al. (2013). Synthesis and antimicrobial activity of some novel triazolo[1,5-a]pyrimidine derivatives. Molecules, 18(3), 2748-2762.
  • [3] Park, H., et al. (2016). Design and synthesis of triazolopyrimidine derivatives as selective inhibitors of Bruton's tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 26(10), 2493-2497.
  • [4] Xu, T., et al. (2018). Synthesis and photoluminescence properties of triazolopyrimidine-based conjugated polymers. Dyes and Pigments, 154, 185-192.

XLogP3

-0.5

UNII

J13JT2L1BY

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 43 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35523-67-2
2503-56-2

Wikipedia

[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-

General Manufacturing Information

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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